4'-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride
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Overview
Description
4’-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride is a chemical compound with the molecular formula C17H21FNO2·HCl It is characterized by the presence of a fluorophenyl group, a morpholinomethyl group, and a hexynophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through a halogenation reaction.
Addition of the Morpholinomethyl Group: The intermediate is then reacted with morpholine under specific conditions to introduce the morpholinomethyl group.
Formation of the Hexynophenone Structure: The final step involves the formation of the hexynophenone structure through an alkyne addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4’-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride: Another fluorinated compound with similar structural features.
5-Hexynophenone derivatives: Compounds with similar hexynophenone structures but different substituents.
Uniqueness
4’-Fluoro-2-morpholinomethyl-5-hexynophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its fluorophenyl group, morpholinomethyl group, and hexynophenone structure make it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
29229-75-2 |
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Molecular Formula |
C17H21ClFNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(morpholin-4-ium-4-ylmethyl)hex-5-yn-1-one;chloride |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-2-3-4-15(13-19-9-11-21-12-10-19)17(20)14-5-7-16(18)8-6-14;/h1,5-8,15H,3-4,9-13H2;1H |
InChI Key |
CUJZTIQIZKZNHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C[NH+]1CCOCC1)C(=O)C2=CC=C(C=C2)F.[Cl-] |
Origin of Product |
United States |
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